(S)-乙基 2-(2-(((苄氧羰基)氨基)-3-羟基丙酰胺基)乙酸酯

描述

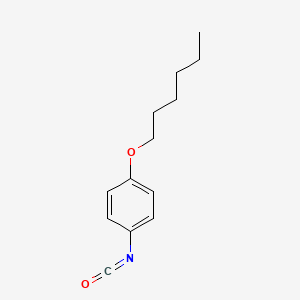

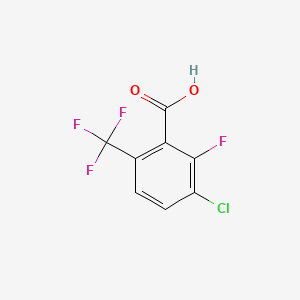

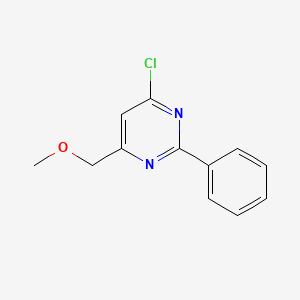

“(S)-ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate” is a complex organic compound. It contains a benzyloxy carbonyl group, an amino group, and a hydroxypropanamido group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents like potassium tert-butylate and solvents like dichloromethane . The reaction conditions typically involve cooling to low temperatures (e.g., -60°C) and then allowing the reaction to proceed at room temperature .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzyloxy carbonyl group, the amino group, and the hydroxypropanamido group all contribute to the overall structure .Chemical Reactions Analysis

This compound, like other similar compounds, may be involved in various chemical reactions. For example, it might participate in Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its reactivity would be affected by the presence of the benzyloxy carbonyl and amino groups .科学研究应用

Protein Engineering

Z-SER-GLY-OET is used in protein engineering as a linker . These linkers introduce flexible and hydrophilic spacers between protein domains . The conformational behavior of Ser/Gly linkers can be described using random coil models . Measuring FRET as a function of linker length can be used to obtain empirical values for the stiffness of linkers containing different Ser-to-Gly ratios .

Fusion Proteins

The compound is used in the construction of fusion proteins . These are engineered biomolecules containing parts from two or more genes synthesized as a single multi-functional construct . The separation distance between functional units can impact epitope access and the ability to bind with avidity .

Biopharmaceuticals

Bi-specific fusion proteins have been utilized as biopharmaceuticals, with an active drug domain fused to a carrier domain, allowing for the drug’s proper transport . Such proteins have been designed to penetrate epithelial membranes including the blood–brain barrier, as well as to target a specific cell population .

Protein Stabilization

Fusion proteins are used for protein stabilization for structure determination . The availability of a variety of linkers with different lengths and degrees of rigidity would be valuable for protein design efforts .

Affinity Purification

Fusion proteins have been critical in many areas of biological research including affinity purification . The successful construction of fusion proteins relies on the proper choice of a protein linker .

未来方向

作用机制

Target of Action

Compounds of similar structure are often involved in interactions with various enzymes and proteins within the cell .

Mode of Action

It’s known that similar compounds can participate in peptide synthesis, where they can form peptide links between amino acids with protected amino groups and amino acids with protected carboxyl groups .

Biochemical Pathways

Compounds with similar structures have been associated with serine biosynthesis pathways and lipid metabolism .

Pharmacokinetics

Understanding the adme properties is crucial for predicting how the compound might behave in the body, including its bioavailability .

Result of Action

Similar compounds have been shown to have effects on protein conformation and function , and may also influence immune responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido]acetate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

属性

IUPAC Name |

ethyl 2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOONJGSLKPDXCV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)